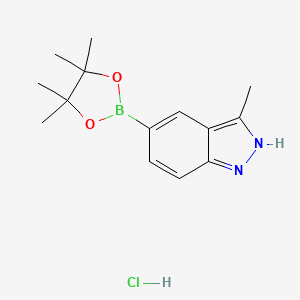

1h-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride typically involves the reaction of 1H-3-Methyl-indazole with boronic acid derivatives under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid ester . The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic acids or borates.

Reduction: Formation of boron-containing reduced products.

Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in THF or ethanol.

Substitution: Halogenated compounds or organometallic reagents under mild conditions.

Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted indazole derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially anti-cancer agents. Its boronic acid functionality allows for selective reactions that enhance drug efficacy. For instance, it has been utilized in the development of indazole–quinolone hybrids which demonstrate anti-virulence properties against pathogens such as Pseudomonas aeruginosa . These hybrids were synthesized through Suzuki cross-coupling reactions involving indazole derivatives, showcasing the compound's role in creating novel therapeutic agents.

Case Study: Anticandidal Activity

Research has demonstrated that derivatives of indazole, including those involving this boronic acid ester, exhibit significant anticandidal activity against strains like Candida albicans and Candida glabrata. For example, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans, indicating potential for developing new antifungal treatments .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in complex organic molecules. This reaction has enabled researchers to synthesize a wide range of functionalized compounds efficiently.

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds using boronic acids | Synthesis of pharmaceuticals and agrochemicals |

| Buchwald-Hartwig | C-N coupling with amines | Development of bioactive compounds |

Material Science

Advanced Materials Development

1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is also used in creating advanced materials such as polymers and nanomaterials. Its unique electronic properties and ability to form stable complexes with metals make it valuable for developing materials with specific electrical or optical properties.

Agricultural Chemistry

Agrochemical Synthesis

In agricultural chemistry, this compound finds applications in synthesizing herbicides and fungicides. Its ability to enhance crop protection solutions contributes to more effective agricultural practices.

Bioconjugation

Targeted Drug Delivery

The compound is utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the delivery and targeting of therapeutic agents in biomedical applications. This application is crucial for developing targeted therapies that improve treatment efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation, where the boronic ester group transfers to the metal catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules and pharmaceuticals.

Comparación Con Compuestos Similares

- 1H-Indazole-5-boronic acid pinacol ester

- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is unique due to its specific indazole structure, which imparts distinct reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Actividad Biológica

1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound belongs to the indazole family, which is recognized for its diverse biological activities. The compound's structure includes a boronic acid moiety, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate various signaling pathways, leading to different biological effects. For instance, boronic acids are known to interact with diols, which can influence enzyme activity and cellular processes.

Biological Activity

Research indicates that compounds within the indazole class exhibit a range of biological activities, including antifungal properties. For example, studies have shown that related indazole derivatives demonstrate significant activity against Candida species, such as Candida albicans and Candida glabrata.

Antifungal Activity

A study evaluated various indazole derivatives for their antifungal efficacy against C. albicans and C. glabrata. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.807 mM against C. albicans, suggesting that modifications in the indazole structure could enhance antifungal activity .

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3c | 10 | 10 |

| 10g | 100 | 100 |

Case Studies

- Indazole Derivatives : A series of studies focused on synthesizing and evaluating the biological activity of various indazole derivatives, including those substituted with methyl esters and carboxylic acids. The findings highlighted that structural modifications significantly influenced their antifungal properties, with some compounds outperforming traditional antifungal agents like miconazole .

- Mechanistic Insights : Another study investigated the interaction between boronic acid derivatives and fungal enzymes, revealing that these compounds could inhibit key metabolic pathways in fungi, leading to cell death.

Research Findings

Recent literature emphasizes the importance of structural optimization in enhancing the biological activity of indazole derivatives. The incorporation of different substituents on the indazole ring has been shown to affect their potency against fungal strains:

- Substituent Effects : Compounds with bulky substituents exhibited better antifungal activity compared to those with smaller groups, suggesting steric factors play a crucial role in their efficacy .

- Synergistic Effects : Combinations of indazole derivatives with other antifungal agents were explored, revealing potential synergistic effects that could enhance overall therapeutic outcomes against resistant strains .

Propiedades

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2.ClH/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15;/h6-8H,1-5H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBBEJFXVAVUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.